molecular formula C16H20N4O3 B2843365 2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide CAS No. 1797792-43-8

2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide

Cat. No.: B2843365
CAS No.: 1797792-43-8
M. Wt: 316.361
InChI Key: PIXQWJRNXVPMIX-UHFFFAOYSA-N
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Description

2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • Imidazolidine core: A saturated five-membered ring with two nitrogen atoms and a 2-oxo substituent.
  • Carboxamide linkage: Connects the imidazolidine to a 1,2,3,4-tetrahydroisoquinoline moiety.
  • Tetrahydroisoquinoline subunit: Substituted with a propionyl group at the 2-position and a carboxamide at the 7-position.

This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors associated with neurological and inflammatory pathways.

Properties

IUPAC Name

2-oxo-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-2-14(21)19-7-5-11-3-4-13(9-12(11)10-19)18-16(23)20-8-6-17-15(20)22/h3-4,9H,2,5-8,10H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXQWJRNXVPMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-oxo-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazolidine-1-carboxamide can be contextualized against carboxamide derivatives reported in the literature, such as N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) from J. Med. Chem. (2007).

Key Differences

Heterocyclic Core: The target compound combines imidazolidine and tetrahydroisoquinoline, which may enhance conformational rigidity compared to the dihydronaphthyridine core of Compound 66. The latter’s planar aromatic system could improve π-π stacking interactions in biological targets.

The tetrahydroisoquinoline subunit likely requires additional steps for functionalization.

Research Findings and Limitations

  • Pharmacological Data: No activity data for the target compound are available in the provided evidence. In contrast, dihydronaphthyridine carboxamides like Compound 67 were explored for antiviral or enzyme inhibitory properties.
  • Analytical Gaps : The absence of spectral or crystallographic data for the target compound limits direct comparison of stability or stereochemical properties.

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